molecular formula C21H32N2O3 B5907138 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide

Cat. No. B5907138
M. Wt: 360.5 g/mol
InChI Key: SDKPRLCYPHMQFM-UHFFFAOYSA-N
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Description

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide, also known as AN-3485, is a small molecule drug that has been developed for the treatment of inflammatory conditions. It belongs to the class of compounds known as N-acyl amino acid derivatives, which have been shown to possess anti-inflammatory properties.

Mechanism of Action

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide exerts its anti-inflammatory effects by inhibiting the activity of a protein called IKK-beta, which is involved in the activation of the nuclear factor kappa B (NF-kB) pathway. This pathway plays a crucial role in the regulation of inflammation, and its activation leads to the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and psoriasis. It has also been shown to improve symptoms in patients with inflammatory bowel disease. In addition, N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide has been shown to have minimal toxicity in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide is its specificity for IKK-beta, which reduces the risk of off-target effects. However, its relatively low potency may limit its effectiveness in certain applications. In addition, its poor solubility in aqueous solutions may pose challenges for formulation and delivery.

Future Directions

There are several potential directions for future research on N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide. One area of interest is the development of more potent analogs that can achieve greater efficacy at lower doses. Another area of interest is the investigation of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide's effects on other inflammatory pathways, as well as its potential use in combination with other anti-inflammatory agents. Finally, further studies are needed to evaluate the safety and efficacy of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide in human clinical trials.

Synthesis Methods

The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide involves several steps, starting with the reaction of 2,2-dimethyltetrahydrofuran with ethylamine to form the corresponding amine. This amine is then reacted with 3-(pentanoylamino)benzoic acid to form the final product.

Scientific Research Applications

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide has been extensively studied for its potential use in treating inflammatory conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are key mediators of inflammation.

properties

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-N-ethyl-3-(pentanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-5-7-11-19(24)22-17-10-8-9-16(14-17)20(25)23(6-2)18-12-13-26-21(3,4)15-18/h8-10,14,18H,5-7,11-13,15H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKPRLCYPHMQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1)C(=O)N(CC)C2CCOC(C2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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